molecular formula C12H15NO2 B11766002 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B11766002
M. Wt: 205.25 g/mol
InChI Key: AAQGTHMKBJGHAD-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-methyl-5-pyrrolidin-1-ylbenzoic acid

InChI

InChI=1S/C12H15NO2/c1-9-6-10(12(14)15)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

AAQGTHMKBJGHAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCC2)C(=O)O

Origin of Product

United States

Contextualization of Benzoic Acid Derivatives in Contemporary Organic Chemistry

Benzoic acid and its derivatives are fundamental scaffolds in the realm of organic chemistry. wikipedia.orgsavemyexams.com These aromatic carboxylic acids, characterized by a benzene (B151609) ring attached to a carboxyl group, are not only naturally occurring in many plants but also serve as crucial intermediates in the synthesis of a multitude of organic substances. wikipedia.orgnih.gov Their utility spans from being precursors for plasticizers and preservatives to their application in medicinal chemistry. wikipedia.orgslideshare.net

The reactivity of the carboxyl group and the aromatic ring allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties. wikipedia.org For instance, the acidity of benzoic acid can be modulated by the presence of different substituents on the benzene ring. Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. semanticscholar.org This principle is a cornerstone of physical organic chemistry and is extensively studied in academic settings. youtube.com

In modern organic synthesis, benzoic acid derivatives are employed as key building blocks. savemyexams.com They can be transformed into esters, amides, acid chlorides, and other functional groups, making them versatile starting materials for complex molecular architectures. wikipedia.org The study of these derivatives continues to be an active area of research, with a focus on developing new synthetic methods and exploring their potential in materials science and pharmacology. researchgate.net

Significance of Pyrrolidine Moieties in the Design of Advanced Organic Structures

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govfrontiersin.org This structural motif is found in numerous natural products, particularly alkaloids, and is a component of many FDA-approved drugs. nih.govnih.gov The prevalence of the pyrrolidine moiety can be attributed to several key features that make it attractive for the design of biologically active molecules.

One of the most significant aspects of the pyrrolidine ring is its three-dimensional structure. researchgate.net The non-planar, puckered nature of the ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like proteins and enzymes. researchgate.net Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and a basic center, contributing to the pharmacokinetic and pharmacodynamic properties of a molecule.

The versatility of the pyrrolidine scaffold allows for the introduction of various substituents, enabling the fine-tuning of a compound's biological activity. frontiersin.orgnih.gov Researchers have explored a wide range of pyrrolidine derivatives for diverse therapeutic areas, including antiviral, anticancer, anti-inflammatory, and neuroprotective agents. frontiersin.orgmdpi.comnih.gov The continued investigation of pyrrolidine-containing compounds underscores their importance in the development of new and effective medicines. nih.gov

Academic Rationale for In Depth Investigation of 3 Methyl 5 Pyrrolidin 1 Yl Benzoic Acid

The specific structure of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid presents a compelling case for detailed academic study. This compound uniquely combines the features of a substituted benzoic acid with a pyrrolidine (B122466) moiety, offering a rich platform for exploring structure-property relationships. The methyl and pyrrolidinyl groups are positioned at the meta positions of the benzoic acid, influencing its electronic and steric properties.

Furthermore, the presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the pyrrolidine nitrogen) within the same molecule makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering. The investigation of its solid-state structure can reveal insights into the formation of hydrogen-bonded networks and other non-covalent interactions. From a medicinal chemistry perspective, the combination of the benzoic acid and pyrrolidine scaffolds suggests potential biological activity, making it a target for synthesis and screening in drug discovery programs.

Overview of Advanced Research Methodologies Applicable to 3 Methyl 5 Pyrrolidin 1 Yl Benzoic Acid

Strategic Functionalization of the Benzoic Acid Core

The benzoic acid framework serves as the foundational scaffold of the molecule. Its functionalization must be approached strategically to install the methyl and pyrrolidinyl groups at the correct positions.

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing the benzene (B151609) ring. In the context of synthesizing the target molecule, starting from a benzoic acid derivative presents a challenge due to the properties of the carboxyl group. The carboxyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. doubtnut.comyoutube.comquora.comdoubtnut.com Conversely, the methyl group is an activating, ortho, para-director.

A plausible synthetic route might begin with 3-methylbenzoic acid. The carboxyl group would direct a subsequent electrophilic substitution, such as nitration (using nitric and sulfuric acid), to the 5-position, which is meta to the carboxyl group and ortho to the methyl group. chegg.com The resulting nitro group can then be reduced to an amine, a crucial precursor for the pyrrolidine (B122466) ring.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect
-COOH Electron-Withdrawing Deactivating meta doubtnut.comdoubtnut.com
-CH₃ Electron-Donating Activating ortho, para
-NH₂ Electron-Donating Activating ortho, para

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for introducing substituents. This reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org While less direct for this specific target, a strategy could involve a precursor with a halide at the 5-position and a strong electron-withdrawing group, which is later converted to the methyl or carboxyl group. The SNAr mechanism proceeds via a negatively charged Meisenheimer complex intermediate. acs.org

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. The carboxylate group is a potent directing group, capable of directing deprotonation exclusively to the position ortho to it using organolithium reagents like s-BuLi/TMEDA. acs.orgorganic-chemistry.orgnih.govacs.org

While DoM traditionally targets the ortho position, recent advancements have enabled meta-C–H functionalization. cas.cn These methods often use a directing group that positions a transition metal catalyst, such as palladium, to activate a C-H bond at the meta position. nih.gov For a benzoic acid derivative, a specially designed nitrile-based template can facilitate meta-olefination and acetoxylation, providing a pathway to introduce functionality at the desired 5-position. cas.cnnih.gov

Table 2: Research Findings on Template-Directed meta-C–H Olefination of Benzoic Acids

Substrate Product Yield (%) Selectivity (meta:other)
Benzoic acid 55 10:1
2-Methylbenzoic acid 70 >20:1
2-Fluorobenzoic acid 65 >20:1
2-Chlorobenzoic acid 45 >20:1

Data adapted from experimental findings on palladium-catalyzed meta-C–H olefination using a conformationally flexible template. nih.gov

The carboxylic acid group itself can undergo various transformations that are often necessary to facilitate or protect it during a synthetic sequence. wikipedia.org Direct nucleophilic acyl substitution on a carboxylic acid is challenging because the -OH group is a poor leaving group. libretexts.org

Common transformations include:

Esterification: Converting the carboxylic acid to an ester, for example, by reacting it with an alcohol like methanol (B129727) in the presence of an acid catalyst (Fischer esterification), can protect the acidic proton and improve solubility in organic solvents. msu.eduyoutube.com

Conversion to Acid Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert carboxylic acids into more reactive acid chlorides. wikipedia.orglibretexts.org These intermediates readily react with nucleophiles to form esters, amides, and other derivatives.

Amide Formation: Direct reaction with an amine is often inefficient as it results in an acid-base reaction. wikipedia.org Activation of the carboxylic acid, often with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), is required before adding the amine to form an amide bond. libretexts.org

These transformations are crucial for managing the reactivity of the carboxyl group and enabling other synthetic steps to proceed efficiently.

Synthesis and Integration of the Pyrrolidine Moiety

The pyrrolidine ring can either be pre-synthesized and then attached to the aromatic core, or it can be constructed directly on the functionalized benzene ring.

[3+2] Cycloaddition reactions are a powerful and efficient method for constructing five-membered rings like pyrrolidines. nih.gov One common approach involves the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. acs.org This method can generate multiple stereocenters simultaneously with high control. The azomethine ylides are often generated in situ and can react with various dipolarophiles to yield structurally diverse pyrrolidine rings. acs.org Photocatalytic methods have also been developed, utilizing photoredox catalysis for the formal cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to synthesize pyrrolidines. nih.gov

A more direct approach to the target molecule involves attaching the pyrrolidine ring to a pre-functionalized aromatic core. This is typically achieved through amination or alkylation reactions.

If the aromatic core contains an amino group at the 5-position (derived from the reduction of a nitro group), the pyrrolidine ring can be formed by reacting it with a 1,4-dihaloalkane, such as 1,4-dibromobutane, via a double N-alkylation.

Alternatively, reductive amination provides an efficient route for synthesizing N-aryl-substituted pyrrolidines. nih.gov This strategy involves the reaction of an aniline (B41778) derivative with a diketone, such as 2,5-hexanedione, which proceeds through the formation of a C=N intermediate followed by reduction to form the C-N bonds of the pyrrolidine ring. nih.gov Iridium-catalyzed transfer hydrogenation is a modern and effective method for this transformation.

Finally, Friedel-Crafts alkylation, which involves reacting an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst like AlCl₃, is a classic C-C bond-forming reaction. libretexts.orglibretexts.org While primarily used for adding alkyl groups, variations can be adapted for N-alkylation, though this is less common and can be complicated by side reactions. youtube.com

Catalytic and Sustainable Synthetic Approaches

Modern organic synthesis emphasizes the use of catalytic and sustainable methods to improve efficiency and reduce environmental impact. The synthesis of this compound is well-suited to these approaches, particularly for the key bond formation between the pyrrolidine ring and the aromatic system.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-N or C-C Bond Formations)

Transition metal catalysis, especially using palladium, has revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. rsc.orgmdpi-res.com The Buchwald-Hartwig amination is a premier method for C-N bond formation and represents a highly plausible route for coupling pyrrolidine with a substituted benzoic acid precursor. uwindsor.cabohrium.com

A likely synthetic strategy for this compound would involve the palladium-catalyzed cross-coupling of pyrrolidine with an aryl halide, such as 3-bromo-5-methylbenzoic acid or its ester derivative.

Catalytic System Components:

Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles. beilstein-journals.orgnih.gov

Ligand: The choice of ligand is critical for an efficient reaction. Bulky, electron-rich phosphine (B1218219) ligands are typically used. Bidentate ligands like Xantphos and monodentate biaryl phosphine ligands (e.g., SPhos, XPhos) are known to be highly effective. beilstein-journals.orgmit.edu

Base: A base is required to deprotonate the amine. Common choices include strong, non-nucleophilic bases like NaOt-Bu, or weaker inorganic bases such as Cs₂CO₃ and K₂CO₃. uwindsor.cabeilstein-journals.org

Solvent: Aprotic polar solvents like dioxane or toluene (B28343) are frequently used. beilstein-journals.org

The table below summarizes typical conditions for palladium-catalyzed C-N coupling reactions relevant to the synthesis of aryl-pyrrolidine compounds.

Catalyst SystemAryl Halide SubstrateAmine SubstrateBaseSolventKey FeaturesReference
Pd₂(dba)₃ / Xantphos4-Bromo-7-azaindolePhenylmethanamineCs₂CO₃DioxaneRapid reaction, high yield. beilstein-journals.org
Pd(OAc)₂ / XantphosN-benzyl-4-bromo-7-azaindoleBenzamideK₂CO₃ / K₃PO₄DioxaneGood yields with weaker bases. beilstein-journals.org
Pd(OAc)₂ / Biaryl MonophosphineAryl BromidesPrimary AminesNaOt-BuTolueneHigh activity and stability with advanced ligands. mit.edu

Organocatalysis in Pyrrolidine-Derived Compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis, avoiding the need for potentially toxic metals. mdpi.com Chiral pyrrolidines, particularly derivatives of proline, are among the most successful organocatalysts. nih.govnih.gov

While organocatalysis is more commonly associated with the asymmetric synthesis of the pyrrolidine ring itself, it can also be employed in subsequent functionalizations. For instance, organocatalytic methods can facilitate cascade reactions to build complex molecular architectures. acs.org A notable application is the use of pyrrolidine-based catalysts in Michael additions, aldol (B89426) reactions, and Mannich reactions to construct chiral centers with high enantioselectivity. mdpi.combeilstein-journals.org The development of pyrrolidine-based chiral porous polymers even allows for heterogeneous organocatalysis, simplifying catalyst recovery and recycling. rsc.org

Green Chemistry Principles and Biocatalytic Applications in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. Key aspects include the use of renewable feedstocks, safer solvents, and catalytic methods to minimize waste. nih.govrsc.org

Green Approaches to Pyrrolidine Synthesis:

Solvent Choice: Performing reactions in water or ethanol-water mixtures under catalyst-free conditions represents a significant green advancement. rsc.org Multi-component reactions in eco-friendly solvents like ethanol (B145695) have been successfully used to synthesize 2-pyrrolidinone (B116388) derivatives.

Catalyst Recycling: The use of heterogeneous catalysts, such as l-proline (B1679175) functionalized magnetic nanorods, allows for easy magnetic separation and reuse of the catalyst, aligning with green chemistry goals. rsc.org

Biocatalysis: Biocatalytic methods, using enzymes or whole microorganisms, offer highly selective and environmentally friendly routes to chiral molecules. The asymmetric synthesis of γ-valerolactone and 5-methylpyrrolidin-2-one (B85660) derivatives from levulinic acid, a biomass-derived platform molecule, highlights the potential of biocatalysis. mdpi.com Reductive amination of levulinic acid derivatives is a key pathway to producing substituted pyrrolidinones. mdpi.com Such strategies could potentially be adapted for the synthesis of chiral pyrrolidine precursors.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a synthetic method.

Mechanism of Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): The catalytic cycle is generally accepted to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). youtube.com

Base-Mediated Amide Formation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amide complex. youtube.com

Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

The specific ligand used plays a crucial role by stabilizing the palladium complexes and promoting the rates of both oxidative addition and reductive elimination. uwindsor.ca

Mechanism of Organocatalytic Reactions: In organocatalysis involving pyrrolidine derivatives (like proline), the mechanism often involves the formation of key intermediates:

Enamine Formation: In reactions with carbonyl compounds (aldehydes or ketones), the secondary amine of the pyrrolidine catalyst reacts to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. nih.gov

Iminium Ion Formation: Alternatively, the catalyst can form an iminium ion with an α,β-unsaturated carbonyl compound, lowering the LUMO and activating it for nucleophilic attack.

Kinetic studies have been instrumental in optimizing these reactions, revealing, for example, that in some peptide-catalyzed processes, the rate-limiting step is not enamine formation but the subsequent reaction with the electrophile and hydrolysis of the resulting imine. nih.gov

Mechanism of Copper-Catalyzed C-H Amination: In addition to palladium, copper-catalyzed reactions provide an alternative for C-N bond formation. Mechanistic studies on the intramolecular C-H amination to form pyrrolidines suggest a pathway involving a Cu(I)/Cu(II) catalytic cycle. nih.govresearchgate.net Evidence points to the formation of copper-halide intermediates and highlights the influence of the ligand on the ease of the Cu(I) to Cu(II) oxidation step. nih.govrecercat.cat

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted NMR data for this compound is based on the analysis of similar substituted benzoic acids and pyrrolidine-containing molecules.

Detailed 1D and 2D NMR Chemical Shift and Coupling Constant Analysis (e.g., ¹H, ¹³C, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the pyrrolidine ring protons, and the acidic proton of the carboxylic acid group. The aromatic protons are anticipated to appear as complex multiplets in the downfield region due to their varied electronic environments. The methyl group protons will likely present as a singlet in the upfield region. The pyrrolidine protons will exhibit characteristic multiplets, with those adjacent to the nitrogen atom being more deshielded. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, which may be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Separate signals are expected for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the methyl carbon, and the carbons of the pyrrolidine ring. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the electron-donating pyrrolidine group and the electron-withdrawing carboxylic acid group. The methyl carbon and the pyrrolidine carbons will appear in the upfield region.

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would reveal long-range correlations between protons and carbons (typically over 2-3 bonds). This would be crucial for confirming the connectivity of the methyl group and the pyrrolidine ring to the benzoic acid core. For instance, correlations from the methyl protons to the aromatic carbons and from the pyrrolidinyl protons to the aromatic carbons would definitively establish the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could help in determining the preferred conformation of the pyrrolidine ring relative to the benzene ring.

Predicted Chemical Shifts and Coupling Constants:

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on known data for similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constant (J) in Hz
COOH10.0 - 13.0br s-
Ar-H7.0 - 7.8m-
Pyrrolidine-H (α to N)3.2 - 3.5t6.0 - 7.0
Pyrrolidine-H (β to N)1.9 - 2.2m6.0 - 7.0
CH₃2.3 - 2.5s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O168 - 175
Ar-C (quaternary)125 - 150
Ar-CH110 - 135
Pyrrolidine-C (α to N)45 - 55
Pyrrolidine-C (β to N)24 - 30
CH₃20 - 25

Conformational Analysis and Dynamic Exchange Phenomena via NMR

The pyrrolidine ring is not planar and can undergo conformational changes. Variable-temperature NMR studies could reveal information about the energy barriers associated with this ring puckering. Furthermore, rotation around the C-N bond connecting the pyrrolidine ring to the benzene ring might be restricted, potentially leading to the observation of distinct conformers at low temperatures. NOESY experiments can provide insights into the through-space interactions, which are dependent on the molecule's conformation. For instance, observing NOEs between the pyrrolidine protons and the ortho-protons on the benzene ring would suggest a specific rotational conformation.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Elucidation of Characteristic Functional Group Vibrations and Band Assignments

FT-IR Spectroscopy: The infrared spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, the methyl group, and the pyrrolidine moiety. A broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid should appear as a strong band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and pyrrolidine groups will be observed just below 3000 cm⁻¹. The C-N stretching of the tertiary amine in the pyrrolidine ring is expected in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

FT-Raman Spectroscopy: The Raman spectrum will complement the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibration should also be observable.

Table 3: Predicted Vibrational Frequencies and Band Assignments

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic acid dimer)2500-3300WeakBroad, Strong (IR)
Aromatic C-H stretch3000-31003000-3100Medium-Weak
Aliphatic C-H stretch (CH₃, CH₂)2850-29602850-2960Medium
C=O stretch (Carboxylic acid)1680-17101680-1710Strong
Aromatic C=C stretch1450-16001450-1600Medium-Strong
C-N stretch (Tertiary amine)1250-1020WeakMedium (IR)
O-H bend (in-plane)1400-1440WeakMedium (IR)
O-H bend (out-of-plane)920-960WeakBroad, Medium (IR)

Hydrogen Bonding Network Analysis through Vibrational Spectroscopy

In the solid state and in concentrated solutions, benzoic acid derivatives typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding significantly affects the O-H and C=O stretching frequencies. The broadness of the O-H stretching band in the FT-IR spectrum is a hallmark of this hydrogen bonding. In dilute solutions in non-polar solvents, a sharper, higher frequency O-H stretching band corresponding to the monomeric form might be observed. The position of the C=O stretching vibration can also provide information about the extent of hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Precise Molecular Formula Determination: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₂H₁₅NO₂ for the neutral molecule).

Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways are expected to include:

Loss of a hydroxyl radical (•OH): This would lead to the formation of an acylium ion.

Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂): This would result in an ion corresponding to the substituted benzene ring.

Cleavage of the pyrrolidine ring: Fragmentation of the pyrrolidine ring can occur through various pathways, leading to characteristic daughter ions.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the aromatic ring.

Benzylic cleavage: If fragmentation occurs at the bond between the pyrrolidine nitrogen and the aromatic ring.

The relative abundances of these fragment ions would help in confirming the structure of the molecule.

Table 4: Predicted Key Fragment Ions in Mass Spectrometry

m/z Predicted Fragment Ion Possible Origin
205[M]⁺•Molecular ion
188[M - OH]⁺Loss of hydroxyl radical
160[M - COOH]⁺Loss of carboxyl group
190[M - CH₃]⁺Loss of methyl radical
134[M - C₄H₈N]⁺Cleavage of the pyrrolidine ring
70[C₄H₈N]⁺Pyrrolidine fragment

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Crystal Packing Analysis

As of the latest available information, a definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible scientific literature. Consequently, detailed information regarding its solid-state molecular architecture, including precise bond lengths, bond angles, and torsion angles, remains uncharacterized.

The crystal packing of this compound, which would describe the arrangement of molecules in the crystal lattice and the nature of intermolecular interactions such as hydrogen bonding or π-stacking, is also unknown. Without experimental crystallographic data, a complete understanding of its solid-state conformation and supramolecular assembly cannot be achieved.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
Hydrogen Bond InteractionsData not available
π-π Stacking InteractionsData not available

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

The molecule this compound is achiral, meaning it does not possess a non-superimposable mirror image. Its structure lacks any stereocenters. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD), which are used to investigate chiral molecules, are not applicable for the stereochemical assignment of this compound. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, a phenomenon exhibited only by chiral substances. Since this compound is achiral, it would not produce an ECD spectrum.

Interactive Data Table: Chiroptical Data for this compound

Spectroscopic TechniqueResult
ChiralityAchiral
Electronic Circular Dichroism (ECD)Not applicable
Optical RotationNot applicable

Quantum Chemical Modeling of Molecular and Electronic Structure

Quantum chemical methods are instrumental in modeling the fundamental properties of a molecule. These calculations provide a static, time-independent view of the molecule's electronic landscape.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry. DFT methods, such as B3LYP and M06-2X, are popular for their balance of accuracy and computational cost. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a systematically improvable hierarchy of accuracy.

For molecules structurally similar to this compound, such as p-aminobenzoic acid, DFT (B3LYP) and MP2 methods have been successfully employed to investigate their electronic structure and thermochemistry. researchgate.net These studies often involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. For instance, a study on p-aminobenzoic acid utilized B3LYP and MP2 with large basis sets to extract detailed information about its electronic characteristics. researchgate.net Similarly, DFT calculations on pyrrolidine derivatives have been performed to understand their molecular properties. arabjchem.org The choice of method can influence the results, with hybrid functionals like B3LYP often providing a good compromise for a wide range of chemical systems. For more accurate energy calculations, especially when considering non-covalent interactions, M06-2X or MP2 are often preferred.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), generally provide more accurate results but at a higher computational expense.

In studies of substituted benzoic acids, the B3LYP functional combined with the 6-311G(d,p) basis set has been shown to yield excellent correlations with experimental data for properties like pKa. For pyrrolidone derivatives, the 6-31G* basis set has been used for geometry optimization and the calculation of molecular properties. arabjchem.org The optimization strategy typically involves finding a minimum on the potential energy surface, which corresponds to a stable conformation of the molecule. This is a crucial step before further analysis of the electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For example, in studies of aromatic carboxylic acids, HOMO-LUMO analysis has been used to gain insights into their chemical reactivity and biological activity. scispace.comdntb.gov.uaindexacademicdocs.orgresearchgate.netdergipark.org.tr

Below is an illustrative table of calculated HOMO-LUMO energies and global reactivity descriptors for a related compound, p-aminobenzoic acid, which could be expected to show similar trends for this compound.

ParameterValue (eV)
HOMO Energy-6.303
LUMO Energy-2.243
Energy Gap (ΔE)4.06

This data is for a structurally related benzoic acid derivative and serves as an illustrative example.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For a molecule like this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and potentially the nitrogen atom of the pyrrolidine ring, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, making it susceptible to nucleophilic attack. Studies on substituted pyridines have demonstrated the utility of MEP analysis in understanding their reactivity and susceptibility to N-oxidation. nih.gov Analysis of atomic charges, using methods like Mulliken, Löwdin, or Natural Population Analysis (NPA), further quantifies the charge distribution within the molecule.

The aromaticity of the benzene ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a measure of the degree of cyclic delocalization of π-electrons.

Computational studies on substituted benzenes often include the calculation of these indices to assess how different substituents affect the aromatic character of the ring. The pyrrolidinyl group, being an electron-donating group, and the methyl group would be expected to influence the electron density and thus the aromaticity of the benzene ring.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the orientation of the pyrrolidine ring and the carboxylic acid group relative to the benzene ring. Furthermore, simulations in an aqueous environment would provide insights into its hydration and the dynamics of hydrogen bonding with water molecules. Studies on benzoic acid in confined spaces have utilized MD simulations to investigate its aggregation and the influence of the environment on its dynamics. rsc.orgresearchgate.net Similarly, MD simulations have been employed to study the stability of protein-benzoic acid complexes, which could be relevant for understanding the interactions of this compound in biological systems. nih.gov

An in-depth analysis of the chemical compound this compound reveals a landscape ripe for computational and theoretical investigation. While specific research on this particular molecule is limited in publicly available literature, the established methodologies in computational chemistry provide a clear framework for its potential characterization and the prediction of its behavior. This article delves into the theoretical approaches that could be employed to understand the intricate properties of this compound, from its reactivity to its spectroscopic signature.

Mechanistic Investigations of Chemical Reactivity and Molecular Interactions

Reaction Kinetics and Thermodynamics

Kinetic Studies of Chemical Transformations

No information was found regarding the kinetic studies of chemical transformations involving 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid. Such studies would typically involve determining reaction rates, rate constants, and reaction orders for processes like esterification, amidation, or other functional group modifications.

Thermochemical Property Evaluation and Energy Profile Mapping

There are no available data on the thermochemical properties, such as enthalpy of formation, entropy, or Gibbs free energy, for this compound. Consequently, energy profile maps for its reactions have not been documented.

Crystallization Kinetics and Nucleation-Growth Phenomena

Specific studies on the crystallization kinetics, including nucleation and growth rates of this compound from various solvents, are not present in the surveyed literature. Research on other substituted benzoic acids suggests that factors like solvent polarity and substituent effects can influence crystallization behavior. semanticscholar.orgmdpi.com

Intermolecular Forces and Self-Assembly Studies

Dimerization and Supramolecular Assembly in Solid State and Solution

While benzoic acids are known to form hydrogen-bonded dimers, specific studies detailing the dimerization constant or supramolecular assembly of this compound in either the solid state or solution were not found. The interplay of the carboxylic acid, methyl, and pyrrolidinyl groups would be expected to direct its self-assembly into unique supramolecular architectures. mpg.dersc.org

Photophysical and Photochemical Process Elucidation

No dedicated research on the photophysical or photochemical properties of this compound was identified. Such investigations would explore its absorption and emission characteristics, quantum yields, and potential photochemical reactions upon exposure to light. Studies on other aromatic compounds indicate that the nature and position of substituents significantly impact these properties. nih.govresearchgate.net

Investigation of Excited State Properties and Photochemical Reaction Pathways

Currently, there is no published research specifically detailing the excited state properties and photochemical reaction pathways of This compound . The photophysical and photochemical behavior of a molecule is highly dependent on its specific chemical structure, including the nature and position of its substituents. Therefore, direct extrapolation from related but structurally distinct compounds would not be scientifically rigorous.

To understand the excited state properties of This compound , a series of experimental and computational studies would be required. These would likely include:

UV-Visible Absorption and Fluorescence Spectroscopy: To determine the absorption and emission characteristics of the molecule, providing initial insights into its electronic transitions.

Transient Absorption Spectroscopy: To probe the properties of short-lived excited states and identify reactive intermediates.

Quantum Yield Measurements: To quantify the efficiency of photophysical (fluorescence, phosphorescence) and photochemical processes.

Computational Chemistry Calculations: To model the electronic structure of the ground and excited states, predict transition energies, and map potential energy surfaces to elucidate reaction pathways.

Without such dedicated studies, any discussion on the excited state dynamics, potential for photoisomerization, charge transfer processes, or other photochemical reactions of This compound would be purely speculative.

Advanced Applications in Chemical Biology and Materials Science

Role as Molecular Building Blocks and Scaffolds

The intrinsic chemical properties of 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid make it an attractive starting point for the synthesis of more elaborate molecular structures. The presence of the carboxylic acid group allows for a variety of chemical transformations, including amidation and esterification, enabling its conjugation to other molecules.

Design and Synthesis of Complex Molecular Architectures and Hybrid Compounds

The structure of this compound is well-suited for its use as a foundational component in the design and synthesis of complex molecular architectures. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, imparts a three-dimensional character to the molecule, which is a desirable feature in modern drug design and materials science. This non-planar structure can facilitate specific spatial orientations of appended functional groups, influencing molecular recognition and binding events.

The benzoic acid portion of the molecule provides a reactive handle for coupling reactions. For instance, it can be activated and reacted with amines to form amides, a common linkage in biologically active compounds and functional materials. This allows for the construction of hybrid compounds where the this compound core acts as a central scaffold, connecting different functional domains. While direct examples utilizing this specific benzoic acid are not prevalent in literature, the analogous compound, (3-Methyl-5-(pyrrolidin-1-yl)phenyl)boronic acid, highlights the utility of the core "3-methyl-5-(pyrrolidin-1-yl)phenyl" structure as a building block in organic synthesis. This boronic acid derivative can participate in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds and assembling complex molecules.

Exploration of Scaffold Derivatization for Enhanced Functionality

Such derivatization is a key strategy in medicinal chemistry for optimizing lead compounds. For example, the introduction of additional hydrogen bond donors or acceptors, or the modification of the lipophilicity through derivatization, can significantly impact a molecule's biological activity and pharmacokinetic profile. While specific derivatization studies on this compound are not documented, the general principles of scaffold-based drug design strongly suggest its potential in this area.

Mechanistic Exploration of Enzymatic Modulation

The structural motifs present in this compound suggest its potential as a modulator of enzyme activity. Both pyrrolidine and benzoic acid derivatives are found in numerous enzyme inhibitors.

Biochemical Studies of Enzyme-Ligand Interactions (e.g., Noncompetitive Inhibition Mechanisms)

Although no specific studies detailing the interaction of this compound with enzymes have been published, its structure provides a basis for hypothetical interactions. The pyrrolidine ring can engage in van der Waals interactions and hydrophobic interactions within an enzyme's binding pocket. The benzoic acid group, with its carboxylate, can form ionic bonds or hydrogen bonds with amino acid residues.

Investigation of Molecular Interactions with Biological Macromolecules

Beyond enzymes, the potential for this compound and its derivatives to interact with other biological macromolecules, such as nucleic acids, is an area of scientific interest.

Binding Studies with Nucleic Acids (e.g., DNA Binding and Intercalation)

The planar aromatic ring of the benzoic acid moiety raises the possibility of intercalative binding to DNA, where the molecule inserts itself between the base pairs of the DNA double helix. The positively charged pyrrolidine ring (if protonated) could interact with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing such binding.

While there is no direct evidence of DNA binding by this compound, the general structural features are reminiscent of known DNA-binding small molecules. Further experimental studies, such as spectroscopic titrations and viscosity measurements, would be necessary to validate this hypothesis and elucidate the specific mode of interaction.

Insufficient Data to Generate Article on this compound

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound this compound, it has been determined that there is a lack of specific research findings in the public domain concerning its advanced applications in chemical biology and materials science as outlined in the user's request.

The investigation sought to uncover detailed information regarding the compound's use in protein-ligand interaction profiling, specificity determination, and its integration into advanced materials for specific functionalities within the field of nanotechnology. Despite a thorough search, no dedicated studies or detailed reports on these specific applications of this compound could be identified.

The available information is largely limited to supplier catalogues and basic chemical property data. There is no accessible research literature detailing its synthesis, characterization, or application in the advanced contexts requested. Therefore, the construction of an in-depth and scientifically accurate article based on the provided outline is not feasible at this time.

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential roles of this compound in the specified fields of chemical biology and materials science. Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Future Perspectives and Research Frontiers

Development of Next-Generation Synthetic Strategies for Benzoic Acid Derivatives

The synthesis of complex molecules like 3-Methyl-5-(pyrrolidin-1-yl)benzoic acid is continually evolving, with a focus on enhancing efficiency, scalability, and sustainability.

Recent advancements have seen the development of AI models that can learn from extensive experimental datasets to predict both single-step and multi-step retrosynthesis pathways. mit.edumit.edu These models can be template-based, semi-template-based, or template-free, each with its own set of advantages and limitations in medicinal chemistry applications. nih.gov The integration of dual-task learning, where the model is trained on both reaction and retrosynthesis prediction, has shown state-of-the-art performance, highlighting its potential in drug design and the synthesis of novel compounds. arxiv.org

Microfluidic and flow chemistry offer significant advantages for the synthesis of benzoic acid derivatives, providing precise control over reaction parameters and enhancing scalability. amf.chchemh.com Flow chemistry, which involves the continuous movement of reagents through a reactor, allows for superior heat and mass transfer compared to traditional batch processes. amf.ch This leads to faster reaction times, improved yields, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. chemh.comacs.org

The modular nature of flow systems facilitates seamless scaling from laboratory-scale synthesis to industrial production. amf.ch This technology has been successfully applied to a variety of chemical transformations, including the synthesis of pharmaceutical products. acs.org For instance, the alkylation of para-substituted benzoic acids has been studied in continuous flow microreactors, demonstrating the high level of control over experimental parameters. acs.org The combination of flow chemistry with other enabling technologies, such as real-time monitoring and automation, is paving the way for fully automated and highly efficient synthetic processes. rsc.org This approach not only increases productivity but also contributes to greener and more sustainable chemical manufacturing. amf.ch

Integration of Multiscale Computational Approaches for Predictive Design and Optimization

Computational chemistry plays a pivotal role in the predictive design and optimization of benzoic acid derivatives. Multiscale modeling, which combines different levels of theory, allows for the accurate prediction of molecular properties and reactivity. Density Functional Theory (DFT) is a widely used method to study the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) of these compounds. researchgate.net These calculations provide valuable insights into the chemical reactivity and potential intermolecular interactions of molecules like this compound.

For example, computational studies have been used to investigate the antioxidant activity of various benzoic acid derivatives by analyzing their thermodynamic parameters and the stability of their radical species. scielo.org.za The MEP can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new molecules with desired properties. researchgate.net Furthermore, computational methods are employed to understand the self-assembly processes in liquid crystals formed from benzoic acid derivatives, which is crucial for the design of new materials for displays and sensors. nih.gov The integration of these computational approaches with experimental data allows for a more rational and efficient design of novel benzoic acid derivatives with optimized properties.

Exploration of Novel Molecular Target Interactions and Mechanistic Elucidation in Chemical Biology

Understanding the interactions of benzoic acid derivatives with biological targets is a key area of research in chemical biology. These compounds have been shown to interact with a variety of proteins and enzymes, exhibiting a range of biological activities. For instance, certain benzoic acid derivatives have been identified as inhibitors of influenza neuraminidase, with their binding modes determined by X-ray crystallography. nih.gov Others have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, with their structure-activity relationships (SAR) explored to optimize their binding affinity. nih.gov

The carboxylic acid group often plays a crucial role in binding, forming key hydrogen bond interactions with target proteins, as seen in the case of Mcl-1 inhibitors. nih.gov The substituents on the benzoic acid scaffold are critical for modulating binding affinity and selectivity. nih.govnih.gov For example, para-substituted benzoic acid derivatives have been identified as potent and selective inhibitors of the protein phosphatase Slingshot. nih.gov The exploration of these molecular interactions, often guided by structural biology and computational docking studies, is essential for the design of new therapeutic agents and for elucidating the mechanisms of action of these compounds. nih.gov

Contributions to Sustainable Chemistry and Circular Economy Principles

The principles of sustainable chemistry and the circular economy are increasingly influencing the synthesis and application of benzoic acid derivatives. A significant focus is on developing greener synthetic routes that minimize waste and utilize renewable resources. One promising approach is the synthesis of benzoic acid from biomass-derived starting materials, such as quinic acid and shikimic acid, which can be obtained from glucose. escholarship.org This provides a sustainable alternative to the traditional petroleum-based production from toluene (B28343). escholarship.org

Another aspect of sustainable chemistry is the development of environmentally friendly catalytic systems for the oxidation of aldehydes and alkylbenzenes to carboxylic acids. mdpi.comresearchgate.net For instance, the use of hydrogen peroxide in water with a selenium-containing catalyst offers a green protocol for the synthesis of benzoic acid. mdpi.com Furthermore, efforts are being made to recycle and valorize waste from industrial benzoic acid production, converting byproducts into valuable aromatic compounds. researchgate.net These approaches contribute to a more circular economy by reducing reliance on fossil fuels and minimizing environmental pollution. researchgate.netrsc.org

Synergistic Interdisciplinary Research Leveraging Advanced Analytical Techniques

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule, revealing details about intermolecular interactions such as hydrogen bonding. Advanced techniques like Powder X-ray Diffraction (PXRD) are used to analyze the crystalline phases of materials. acs.org The combination of these experimental techniques with computational methods provides a comprehensive understanding of the structure and properties of benzoic acid derivatives. This synergistic approach, involving chemists, physicists, and biologists, is crucial for advancing the field and unlocking the full potential of these versatile compounds.

Q & A

Basic: What are the key physicochemical properties of 3-methyl-5-(pyrrolidin-1-yl)benzoic acid, and how can they be experimentally determined?

Answer:
Key properties include melting point, solubility, and spectral characteristics (NMR, IR, MS). For example, structurally similar benzoic acid derivatives exhibit melting points in the range of 287.5–293.5°C (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) . To determine these:

  • Melting point : Use differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Perform phase-solubility studies in solvents like DMSO, ethanol, or water.
  • Spectral analysis : Use 1^1H/13^13C NMR for structural elucidation, IR for functional groups, and HPLC-MS for purity and molecular weight verification .

Advanced: How can conflicting spectral data for this compound derivatives be resolved during structural characterization?

Answer:
Contradictions often arise from tautomerism, impurities, or solvent effects. Mitigation strategies:

  • Comparative analysis : Cross-reference with analogs (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid) to identify consistent spectral patterns .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational modeling : Validate spectral assignments via DFT calculations for predicted chemical shifts .

Basic: What synthetic routes are available for this compound, and how can reaction efficiency be optimized?

Answer:
Common routes include:

  • Multi-step alkylation/cyclization : Start with benzoic acid derivatives and introduce pyrrolidine via nucleophilic substitution.
  • Catalytic methods : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-pyrrolidine bonds).
    Optimization :
  • Monitor reaction progress via TLC or in-situ FTIR.
  • Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Advanced: How does the reactivity of this compound vary under oxidative or acidic conditions?

Answer:

  • Oxidative stability : The pyrrolidine ring may undergo oxidation to form N-oxide derivatives. Test via H2_2O2_2/acetic acid treatment and monitor by HPLC .
  • Acidic hydrolysis : The carboxylic acid group remains stable, but the methyl-pyrrolidine moiety may degrade. Use pH-controlled stability studies (e.g., 0.1M HCl at 40°C) and LC-MS for degradation product analysis .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Spill management : Neutralize acidic spills with sodium bicarbonate.
  • First aid : For skin contact, wash with water for 15 minutes and consult a physician .

Advanced: How can this compound be utilized in drug discovery, and what are its potential pharmacological targets?

Answer:

  • Target identification : The benzoic acid scaffold is common in enzyme inhibitors (e.g., kinases, proteases). Molecular docking studies against targets like PI3Kα (similar to PI 3-Kα inhibitor VIII) can predict binding affinity .
  • Derivatization : Modify the pyrrolidine group to enhance bioavailability. For example, 2-chloro-4-fluoro-5-(pyrimidinyl)benzoic acid derivatives are used as drug impurity references .

Advanced: What analytical strategies are recommended for quantifying trace impurities in this compound samples?

Answer:

  • HPLC-DAD/ELSD : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm.
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.99), LOD (≤0.1%), and precision (%RSD < 2%) .

Basic: How can researchers validate the purity of this compound using orthogonal methods?

Answer:

  • Primary method : HPLC with UV detection (95–99% purity threshold).
  • Secondary methods :
    • Elemental analysis : Compare experimental vs. theoretical C, H, N values.
    • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles .

Table 1: Key Physicochemical Data for Analogous Benzoic Acid Derivatives

CompoundMelting Point (°C)Molecular WeightPurity (%)
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid287.5–293.5267.2095
5-(Trifluoromethylphenyl)-1H-pyrazole-3-carboxylic acidN/A227.19>98

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.